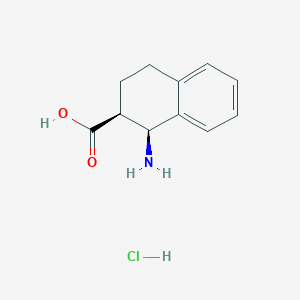
2,3,6-Trimethoxyphenol
Vue d'ensemble
Description
2,3,6-Trimethoxyphenol, also known as Tropolone, is a naturally occurring organic compound that has been extensively studied for its various biological and pharmacological activities. It has been found to exhibit a wide range of biological activities such as antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects. Due to its diverse range of activities, it has become a subject of interest for many researchers in the field of pharmaceuticals and drug development.
Applications De Recherche Scientifique
1. Corrosion Inhibition
- Inhibition of Steel Corrosion : 2,3,6-Trimethoxyphenol derivatives are studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. The adsorption of these inhibitors on steel surfaces involves both physical and chemical processes, as demonstrated through experimental methods like electrochemical impedance spectroscopy and quantum chemistry studies (Chafiq et al., 2020).
2. Organic Chemistry and Synthesis
- Organosilicon Chemistry : The Si-2,4,6-Trimethoxyphenyl moiety, a derivative of this compound, is identified as an effective protecting group in synthetic organosilicon chemistry. Its application in the synthesis of compounds like rac-sila-venlafaxine demonstrates its potential in this field (Daiß et al., 2004).
- Synthesis of Scutellarein : A method involving the direct acylation of 3,4,5-trimethoxyphenol, a close relative of this compound, has been developed for synthesizing scutellarein, a compound with potential wide-ranging applications (Xue Wei-chao, 2012).
3. Environmental Applications
- Probing Freshwater Reactivity : Studies on the photochemical reactivity of freshwaters use electron-rich phenols like 2,4,6-trimethoxyphenol to understand transformation processes under UV-A and visible light. This research provides insights into the behavior of such compounds in natural water bodies (Canonica & Freiburghaus, 2001).
4. Biochemical Research
- Enzymatic Modification for Antioxidant Synthesis : 2,6-Dimethoxyphenol, closely related to this compound, is used in enzymatic processes to create dimers with high antioxidant capacity. This showcases the potential of such compounds in developing bioactive materials (Adelakun et al., 2012).
5. Optoelectronic and Nonlinear Optical Applications
- Optoelectronic and NLO Properties : The compound 2,6-diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine, related to this compound, has been investigated for its potential in optoelectronic and nonlinear optical applications. This study highlights the importance of such compounds in the field of material science (Chaudhry et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
2,3,6-trimethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-11-6-4-5-7(12-2)9(13-3)8(6)10/h4-5,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLBPEFKIZVHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




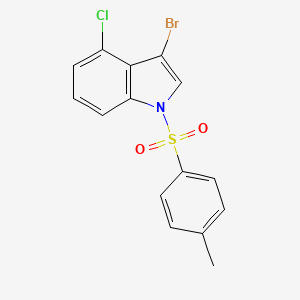
![4-[(5-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3043620.png)
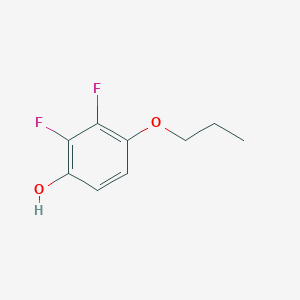

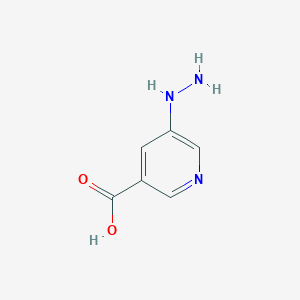
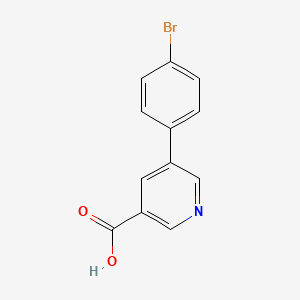
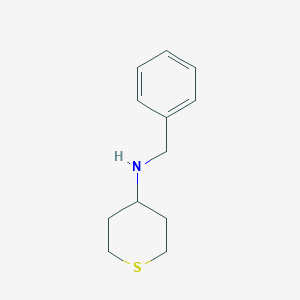
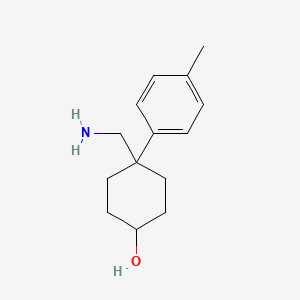
![1-[8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methanamine](/img/structure/B3043634.png)
![6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde](/img/structure/B3043636.png)
![p-Toluenesulfonic acid 2-[2-[2-(propargyloxy)ethoxy]ethoxy]ethyl ester](/img/structure/B3043637.png)
![5-{[(6-Chloropyridazin-3-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3043638.png)
